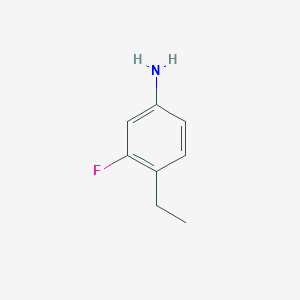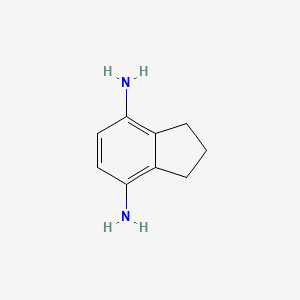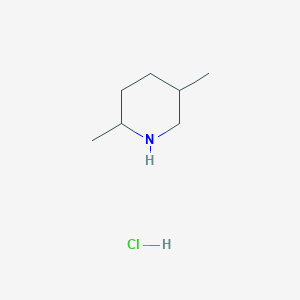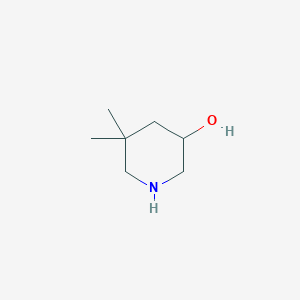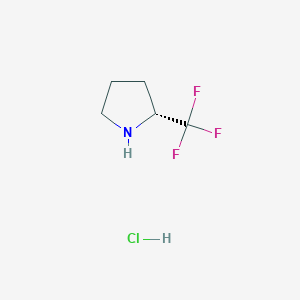
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride
Descripción general
Descripción
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride, or (R)-2-TFMPH, is a chiral building block used in the synthesis of a wide variety of compounds. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. This compound has been widely studied due to its versatile synthetic applications and its ability to be used as a chiral building block for a variety of compounds.
Aplicaciones Científicas De Investigación
Overview of Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like (R)-2-Trifluoromethyl-pyrrolidine hydrochloride, have garnered significant interest in medicinal chemistry due to their versatility and biological activity. These compounds are valued for their ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional molecule coverage. Their non-planarity, a phenomenon called "pseudorotation," enhances this effect. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been studied for their selective biological activities. These activities are influenced by steric factors and the spatial orientation of substituents, affecting their binding to enantioselective proteins and offering varied biological profiles. The synthesis strategies for these compounds are categorized based on ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, such as proline derivatives. This review underscores the medicinal chemist’s approach to designing new pyrrolidine compounds with diverse biological profiles, highlighting the significant role of stereochemistry in drug design (Li Petri et al., 2021).
Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold
Pyrrolidine scaffolds serve as the basis for designing inhibitors targeting matrix metalloproteinases (MMPs), which are crucial in various physiological and pathological processes. These inhibitors are considered potential therapeutics for diseases such as cancer, rheumatism, and cardiovascular disorders. Among the pyrrolidine scaffold-based MMP inhibitors, several categories have been identified, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives. These inhibitors exhibit low nanomolar activity against certain MMP subclasses, demonstrating the pyrrolidine ring as an excellent scaffold for MMP inhibitor design. This review focuses on the structure, activity, and selectivity profiles of these inhibitors, providing insights into the advancements in MMP inhibitor development and their potential therapeutic applications (Cheng et al., 2008).
Propiedades
IUPAC Name |
(2R)-2-(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKBWWZKKFYLRW-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride | |
CAS RN |
1389310-06-8 | |
| Record name | Pyrrolidine, 2-(trifluoromethyl)-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389310-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



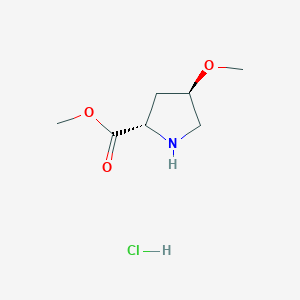
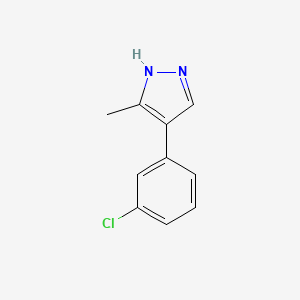
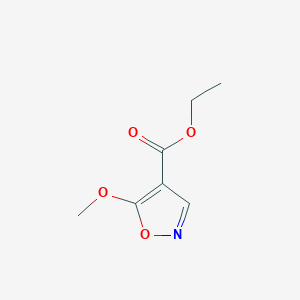
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)
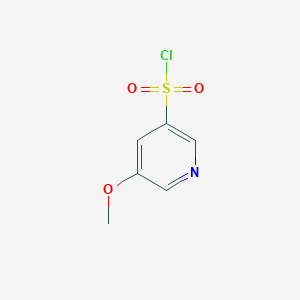
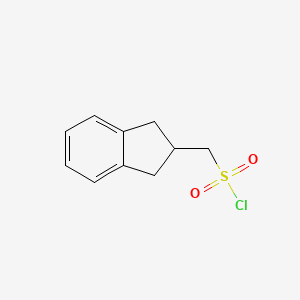
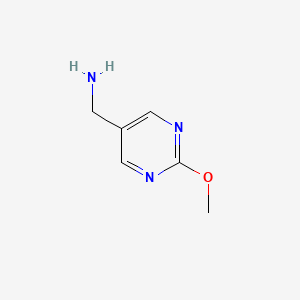
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)
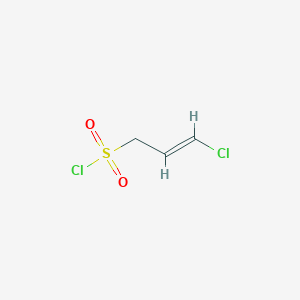
![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)
